molecular formula C8H12N4O B13923153 3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide CAS No. 103878-39-3

3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide

Cat. No.: B13923153
CAS No.: 103878-39-3
M. Wt: 180.21 g/mol
InChI Key: XBTHEEHHTFZKHA-UHFFFAOYSA-N
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Description

3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C8H12N4O This compound is characterized by the presence of an amino group, an aminoethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide typically involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the amino and carboxamide groups, which can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2-aminoethyl)pyridine-2-carboxamide is unique due to the presence of both amino and carboxamide groups, which enhance its ability to interact with biological molecules. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

103878-39-3

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-amino-N-(2-aminoethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H12N4O/c9-3-5-12-8(13)7-6(10)2-1-4-11-7/h1-2,4H,3,5,9-10H2,(H,12,13)

InChI Key

XBTHEEHHTFZKHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCCN)N

Origin of Product

United States

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